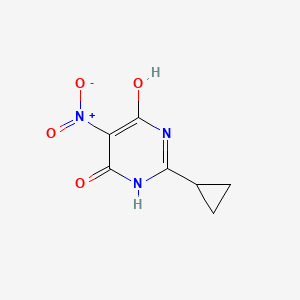

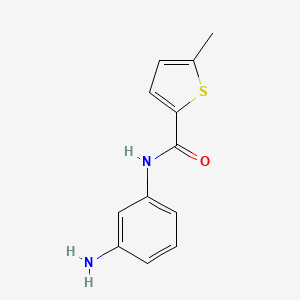

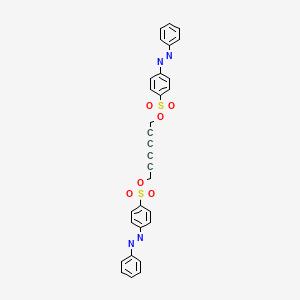

![molecular formula C7H8N4 B1369701 1,6-Dimetil-1H-pirazolo[3,4-d]pirimidina CAS No. 98277-10-2](/img/structure/B1369701.png)

1,6-Dimetil-1H-pirazolo[3,4-d]pirimidina

Descripción general

Descripción

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is an isostere of purines and is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

A new representative of heterocyclic hydrazines, viz., 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized from diacetyl ketene N, S-acetal . Another study reported the synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives via the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester .

Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine was confirmed using spectroscopic methods . The InChI code for 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is 1S/C7H7ClN4/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3 .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives were synthesized via the formation of pyrazol-3-one substrates . The reaction of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with amide acetals or aldehydes and subsequent cyclization furnished pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine were confirmed using spectroscopic methods .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer: Inhibición de CDK2

1,6-Dimetil-1H-pirazolo[3,4-d]pirimidina: los derivados se han identificado como nuevos inhibidores de la cinasa dependiente de ciclina 2 (CDK2), una proteína crítica involucrada en la regulación del ciclo celular . La inhibición de CDK2 es una estrategia prometedora para la terapia del cáncer, que se dirige selectivamente a las células tumorales. Estos compuestos han mostrado actividades citotóxicas significativas contra diversas líneas celulares cancerosas, incluidas MCF-7 (cáncer de mama) y HCT-116 (cáncer de colon), con valores de IC50 en el rango nanomolar, lo que indica su potencial como agentes anticancerígenos efectivos .

Actividad antibacteriana

La investigación ha demostrado que ciertos derivados de This compound exhiben propiedades antibacterianas . Estos compuestos se han probado contra bacterias Gram-positivas como Staphylococcus aureus y bacterias Gram-negativas como Escherichia coli. Las variaciones en los sustituyentes en las posiciones N1, C4 y C6 del anillo de pirimidina contribuyen a la eficacia antibacteriana, ofreciendo una vía para el desarrollo de nuevos agentes antibacterianos .

Síntesis de derivados funcionalizados

El compuesto sirve como precursor para sintetizar derivados funcionalmente sustituidos, que son importantes para diversas actividades farmacológicas . Por ejemplo, se han empleado reacciones de sustitución nucleofílica para producir derivados con actividad biológica potencial. La capacidad de sintetizar selectivamente productos 4-sustituidos como 6-(clorometil)-N,1-dimetil-1H-pirazolo[3,4-d]pirimidin-4-amina abre posibilidades para crear una amplia gama de compuestos farmacológicamente activos .

Propiedades antiproliferativas

Algunos derivados de This compound han mostrado efectos antiproliferativos, que pueden aprovecharse en el desarrollo de tratamientos para enfermedades caracterizadas por el crecimiento celular anormal . Estos efectos son particularmente relevantes en el contexto del cáncer, donde controlar la proliferación de células malignas es un objetivo terapéutico clave.

Aplicaciones antiinflamatorias

Se ha explorado el potencial antiinflamatorio de los derivados de This compound, y algunos compuestos han exhibido una actividad significativa en este sentido . Esto sugiere su uso en el tratamiento de afecciones inflamatorias, proporcionando una alternativa a los medicamentos antiinflamatorios tradicionales.

Actividad inhibitoria enzimática

Más allá de CDK2, se han investigado los derivados de This compound por su actividad inhibitoria contra otras enzimas . Esto amplía el alcance de su aplicación en intervenciones terapéuticas donde la inhibición enzimática es beneficiosa, como en los trastornos metabólicos o las enfermedades que implican una actividad enzimática desregulada.

Mecanismo De Acción

Target of Action

The primary target of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine inhibits CDK2, thereby disrupting the cell cycle progression . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction inhibits the kinase activity of CDK2, leading to cell cycle arrest .

Biochemical Pathways

By inhibiting CDK2, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition leads to cell cycle arrest and apoptosis induction within cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine results in significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of cell lines such as MCF-7 and HCT-116 . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within cells .

Direcciones Futuras

The synthesized pyrazolo[3,4-d]pyrimidine derivatives can be considered as new candidates for further optimization as anticancer agents . Future research could focus on the design and synthesis of more pyrazolo[3,4-d]pyrimidine derivatives to explore their potential as EGFR-TK inhibitors and their effects on other cancer cell lines .

Análisis Bioquímico

Biochemical Properties

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other proteins and enzymes involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis, leading to reduced cell viability . It influences cell signaling pathways by inhibiting CDK2, which in turn affects downstream targets involved in cell proliferation and survival . Furthermore, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been observed to alter gene expression patterns, particularly those related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates . Additionally, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine can modulate the activity of other kinases and signaling proteins, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine have been studied over various time points. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine leads to sustained cell cycle arrest and apoptosis in cancer cells . The compound may undergo degradation under certain conditions, which can affect its potency .

Dosage Effects in Animal Models

The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits . These findings highlight the importance of optimizing dosage regimens for potential clinical applications .

Metabolic Pathways

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue permeability and blood flow . Accumulation of the compound in specific tissues can enhance its therapeutic effects but may also contribute to toxicity .

Subcellular Localization

The subcellular localization of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and function . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy .

Propiedades

IUPAC Name |

1,6-dimethylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-8-3-6-4-9-11(2)7(6)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMFWXDQDRPJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=NN(C2=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

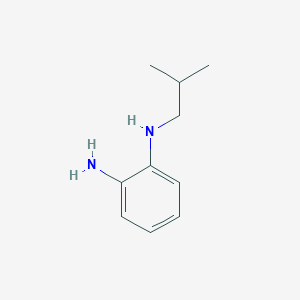

![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)

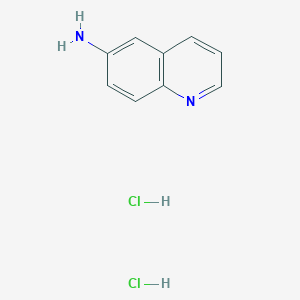

![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)

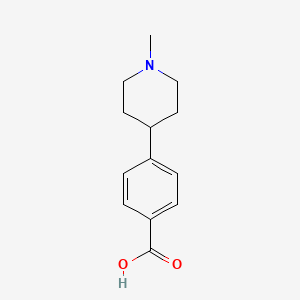

![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)